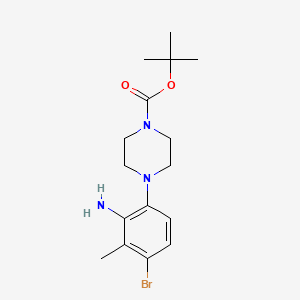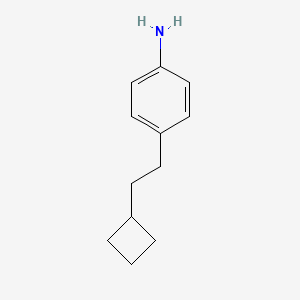
tert-Butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate: is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group and a piperazine ring substituted with an amino, bromo, and methyl group. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with piperazine as the starting material.
Substitution Reaction: Piperazine is reacted with 2-chloro-4-bromo-3-methylphenylamine to form 4-(2-amino-4-bromo-3-methylphenyl)piperazine.
Protection: The amino group is protected using tert-butyl chloroformate (Boc2O) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo group.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The piperazine ring can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Formation of azide or other substituted derivatives.
Oxidation Products: Formation of nitro or hydroxyl derivatives.
Reduction Products: Formation of amine derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The amino and bromo groups allow it to bind to enzymes or receptors, modulating their activity. The piperazine ring provides structural flexibility, enabling the compound to fit into various binding sites. This compound can influence biological pathways by inhibiting or activating specific enzymes or receptors .
相似化合物的比较
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-Boc-piperazine
Comparison:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate are similar in structure but differ in the substituents on the piperazine ring .
- 1-Boc-piperazine is another related compound with a tert-butyl ester group but lacks the amino, bromo, and methyl substituents .
Uniqueness:
- The presence of the amino, bromo, and methyl groups in tert-butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate makes it unique and provides specific reactivity and biological activity that are not observed in the similar compounds.
属性
分子式 |
C16H24BrN3O2 |
|---|---|
分子量 |
370.28 g/mol |
IUPAC 名称 |
tert-butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24BrN3O2/c1-11-12(17)5-6-13(14(11)18)19-7-9-20(10-8-19)15(21)22-16(2,3)4/h5-6H,7-10,18H2,1-4H3 |
InChI 键 |
QOPRZFIVSIOUSP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1N)N2CCN(CC2)C(=O)OC(C)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(benzenesulfinyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B12077296.png)

![4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12077331.png)




![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol](/img/structure/B12077360.png)




